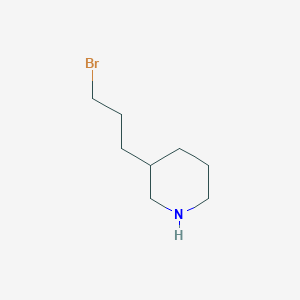![molecular formula C14H10N4 B13662246 1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile CAS No. 1242069-42-6](/img/structure/B13662246.png)
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by a benzyl group attached to a benzo[d][1,2,3]triazole ring, with a carbonitrile group at the 6th position
Preparation Methods
The synthesis of 1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl azide and benzonitrile derivatives.
Cyclization Reaction: The key step involves the cyclization of benzyl azide with benzonitrile derivatives under specific reaction conditions. This can be achieved using catalysts such as copper(I) iodide or other transition metal catalysts.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form various cyclic products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis, depending on the specific biological context.
Comparison with Similar Compounds
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-1H-benzo[d][1,2,3]triazole: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
1H-Benzo[d][1,2,3]triazole-1-carbonitrile: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of the benzo[d][1,2,3]triazole ring, leading to different chemical and biological properties.
Properties
CAS No. |
1242069-42-6 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
3-benzylbenzotriazole-5-carbonitrile |
InChI |
InChI=1S/C14H10N4/c15-9-12-6-7-13-14(8-12)18(17-16-13)10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
DDZNPHWOCVILJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C#N)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)

![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)



![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)



